2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine
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Overview
Description
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to an ethanamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with 4-methoxyphenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Ether or tetrahydrofuran (THF)
Reagents: 4-methoxyphenylacetonitrile, 4-methoxyphenylmagnesium bromide, lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2), chlorine (Cl2)
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines, alcohols
Substitution Products: Halogenated derivatives
Scientific Research Applications
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 4-Methoxyphenol
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine is unique due to its dual methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-20-17-7-3-15(4-8-17)11-13-19-14-12-16-5-9-18(21-2)10-6-16/h3-10,19H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNNMUCKWFGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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